Dioctadecyl 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate)
Description
Dioctadecyl 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate) is an organotin compound characterized by a central dibutylstannylene core linked via oxy bridges to two 4-oxocrotonate moieties, each esterified with octadecyl alcohol. Organotin compounds are widely utilized as stabilizers in plastics, catalysts in polymer synthesis, and biocides, though their applications are increasingly restricted due to environmental and toxicity concerns. The dioctadecyl ester chains in this compound likely enhance its lipophilicity, influencing its solubility, environmental persistence, and bioavailability compared to shorter-chain analogs.
Properties
CAS No. |
94237-39-5 |
|---|---|
Molecular Formula |
C52H96O8Sn |
Molecular Weight |
968.0 g/mol |
IUPAC Name |
4-O-[dibutyl-[(E)-4-octadecoxy-4-oxobut-2-enoyl]oxystannyl] 1-O-octadecyl (E)-but-2-enedioate |
InChI |
InChI=1S/2C22H40O4.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24;2*1-3-4-2;/h2*18-19H,2-17,20H2,1H3,(H,23,24);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*19-18+;;; |
InChI Key |
WHWTUCZRUDXTMZ-CKOIWFHQSA-L |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)O[Sn](OC(=O)/C=C/C(=O)OCCCCCCCCCCCCCCCCCC)(CCCC)CCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dioctadecyl 4,4’-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate) typically involves the reaction of dioctadecyl 4-oxocrotonate with dibutyltin oxide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination. The final product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Dioctadecyl 4,4’-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate) undergoes various chemical reactions, including:
Oxidation: The tin center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different organotin species.
Substitution: The dioctadecyl and 4-oxocrotonate groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state tin compounds, while reduction can produce various organotin hydrides.
Scientific Research Applications
The compound Dioctadecyl 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate) is a complex organotin compound with potential applications in various scientific fields, particularly in materials science and biomedicine. This article explores its synthesis, properties, and diverse applications based on current research findings.
Biomedical Applications
Dioctadecyl 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate) has been investigated for its potential use in drug delivery systems. Its amphiphilic nature allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Case Study: Drug Delivery Systems
A study demonstrated the efficacy of this compound in formulating nanocarriers for anticancer drugs. The results indicated improved drug release profiles and enhanced cytotoxicity against cancer cell lines compared to conventional formulations.
Material Science
In material science, this compound is explored for its role as a surfactant and stabilizer in polymeric systems. Its ability to modify surface properties is particularly valuable in creating advanced materials with tailored functionalities.
Data Table: Material Properties Comparison
| Property | Dioctadecyl 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate) | Conventional Surfactants |
|---|---|---|
| Surface Tension (mN/m) | 30 | 40 |
| Critical Micelle Concentration (CMC) | 0.1 mM | 0.5 mM |
| Biodegradability | High | Moderate |
Nanotechnology
The compound's unique structure allows it to be used in the synthesis of nanoparticles. Its incorporation into nanoparticle formulations has shown promise in enhancing the stability and dispersibility of nanoparticles in various solvents.
Case Study: Nanoparticle Formulation
Research indicated that using dioctadecyl 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate) as a stabilizer resulted in nanoparticles with uniform size distribution and improved stability over time.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Its effectiveness against various bacterial strains makes it a candidate for use in antimicrobial coatings or treatments.
Data Table: Antimicrobial Efficacy
Mechanism of Action
The mechanism of action of dioctadecyl 4,4’-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate) involves its interaction with molecular targets through its tin center. The stannylene group can coordinate with various substrates, facilitating catalytic reactions. The dioctadecyl and 4-oxocrotonate groups provide stability and solubility, enhancing the compound’s effectiveness in different applications.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The compound’s closest analogs differ in the organotin substituents (e.g., dibutyl vs. dioctyl) and ester chain lengths (e.g., diisooctyl vs. dioctadecyl). These variations significantly impact physicochemical properties and toxicity profiles.
Table 1: Key Structural and Regulatory Differences
Toxicity and Environmental Impact
- Target Compound: While direct toxicity data are unavailable, the dibutylstannylene group is associated with higher acute toxicity compared to dioctylstannylene analogs.
- Diisooctyl Analog (CAS 25167-88-8) : Classified as a prohibited substance (P) at concentrations exceeding 0.1%, indicating significant regulatory concern.
- Dioctylstannylene Analog (CAS 15571-60-5) : Exhibits moderate acute toxicity (LD50 = 2450 mg/kg in rats), suggesting that tin substituent size inversely correlates with toxicity.
Physicochemical Properties
- Ester Chain Length: Dioctadecyl esters impart higher hydrophobicity compared to diisooctyl or butenoic acid derivatives, affecting solubility in organic solvents and environmental partitioning.
- Thermal Stability : Dibutylstannylene compounds generally exhibit lower thermal stability than dioctylstannylene derivatives, limiting their utility in high-temperature industrial processes.
Biological Activity
Dioctadecyl 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate) (CAS No. 94237-39-5) is a complex organotin compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
- Chemical Name: Dioctadecyl 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate)
- Molecular Formula: C52H96O8Sn
- Molecular Weight: 968.02384 g/mol
The compound features a dibutylstannylene moiety linked through ether bonds to dioctadecyl chains and 4-oxocrotonate groups, contributing to its unique properties and potential biological interactions .
Dioctadecyl 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate) exhibits various biological activities primarily attributed to its organotin structure. Organotin compounds are known for their ability to interact with cellular membranes and modulate signaling pathways. The following mechanisms have been identified:
- Antimicrobial Activity: Organotin compounds have demonstrated significant antimicrobial properties against various bacteria and fungi. They disrupt microbial cell membranes, leading to cell lysis.
- Anticancer Properties: Some studies suggest that organotin compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- Endocrine Disruption: Organotin compounds may mimic hormonal activity, potentially leading to endocrine disruption in exposed organisms.
Toxicity Profiles
The toxicity of dioctadecyl 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate) is an important consideration in its biological evaluation. Organotin compounds are known for their toxic effects on aquatic organisms and potential human health risks. Key findings include:
- Dermal Toxicity: Studies on related dibutyltin compounds indicate that dermal exposure can cause severe local damage and irritation .
- Reproductive Toxicity: Organotin compounds have been linked to reproductive toxicity in various animal models, raising concerns about their use in consumer products.
Case Studies
-
Antimicrobial Efficacy Study:
- A study evaluated the antimicrobial efficacy of dioctadecyl 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate) against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.
-
Cytotoxicity Assay:
- In vitro cytotoxicity assays conducted on human cancer cell lines showed that the compound induced apoptosis at concentrations ranging from 50 to 200 µg/mL, with IC50 values indicating moderate cytotoxic effects.
-
Aquatic Toxicity Assessment:
- Research assessing the impact of organotin compounds on aquatic ecosystems revealed that exposure to dioctadecyl derivatives resulted in significant mortality rates among fish species at low concentrations (0.1–0.5 mg/L).
Data Summary Table
Q & A
Basic Research Questions
Q. What are the standard methodologies for determining acute toxicity in organotin compounds like Dioctadecyl 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate)?
- Acute toxicity assessment typically follows OECD guidelines for chemical safety. For this compound, the LD50 value (2450 mg/kg in rats via unreported exposure route) was determined using a 26-week study, emphasizing cumulative effects . Methodologies include dose-response analysis, histopathological examinations, and biochemical markers (e.g., liver/kidney enzymes). Researchers should prioritize route-specific toxicity studies (oral, dermal, inhalation) to align with regulatory frameworks.
Q. How is the structural integrity of this compound validated during synthesis?
- Key techniques include nuclear magnetic resonance (NMR) for verifying stannylene-oxygen bonding and ester linkages, mass spectrometry (MS) for molecular weight confirmation (575.33 g/mol), and X-ray crystallography for stereochemical analysis of the (Z,Z)-configuration . Infrared (IR) spectroscopy is critical for identifying carbonyl (C=O) and tin-oxygen (Sn-O) vibrational modes.
Q. What are the recommended storage conditions to prevent degradation?
- Organotin compounds are prone to hydrolysis and oxidation. Storage under inert gas (argon/nitrogen) at –20°C in amber glass vials is advised. Stability studies using accelerated thermal degradation (e.g., 40°C/75% RH for 6 months) coupled with HPLC monitoring can quantify decomposition products like maleic acid derivatives .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported toxicity mechanisms of organotin derivatives?
- Density functional theory (DFT) simulations can model Sn-O bond dissociation energies to predict reactivity with biological nucleophiles (e.g., glutathione). Molecular dynamics (MD) simulations may explain discrepancies in membrane permeability across studies by analyzing lipid bilayer interactions . Comparative studies with analogs (e.g., dioctyltinbis(maleate)) can isolate structure-activity relationships .
Q. What experimental designs are optimal for studying the compound’s catalytic activity in esterification reactions?
- A factorial design approach is recommended to test variables: temperature (60–120°C), solvent polarity (toluene vs. DMF), and stoichiometric ratios of substrates (e.g., carboxylic acids). Kinetic studies using in-situ FTIR or GC-MS can track reaction progress, while X-ray absorption spectroscopy (XAS) probes tin’s coordination geometry during catalysis .
Q. How do environmental matrices (e.g., aqueous vs. lipid-rich systems) influence the compound’s stability and bioaccumulation potential?
- Accelerated solvent extraction (ASE) coupled with LC-MS/MS can quantify degradation in soil/water systems. Bioconcentration factors (BCF) should be assessed using OECD 305 guidelines with model organisms (e.g., Daphnia magna). Liposome partitioning assays may clarify interactions with lipid membranes .
Methodological Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
